Methyl 6-tert-butyl-2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 6-tert-butyl-2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups, such as the pyrazolo[1,5-a]pyrimidine moiety, trifluoromethyl group, and benzothiophene ring, contributes to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-tert-butyl-2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic synthesis. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, introduction of the trifluoromethyl group, and coupling with the benzothiophene ring. Common reagents used in these steps include trifluoromethylating agents, chlorinating agents, and various coupling reagents. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-tert-butyl-2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Methyl 6-tert-butyl-2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s functional groups may impart unique properties to materials, making it useful in the development of advanced materials such as polymers and coatings.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of Methyl 6-tert-butyl-2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-tert-butyl-2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- This compound
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which imparts distinct reactivity and potential biological activity. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H26ClF3N4O3S |
---|---|
Molecular Weight |
591.0 g/mol |
IUPAC Name |
methyl 6-tert-butyl-2-[[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H26ClF3N4O3S/c1-27(2,3)15-10-11-16-18(12-15)40-25(20(16)26(38)39-4)34-24(37)22-21(29)23-33-17(14-8-6-5-7-9-14)13-19(28(30,31)32)36(23)35-22/h5-9,13,15H,10-12H2,1-4H3,(H,34,37) |
InChI Key |
OLHGMNVNSUCUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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